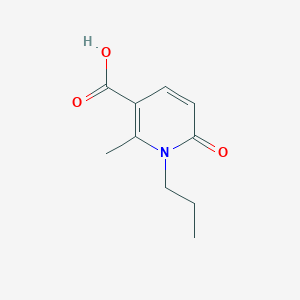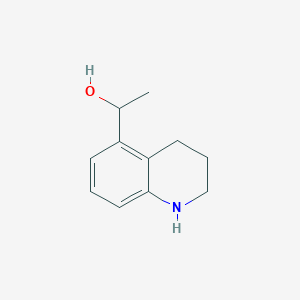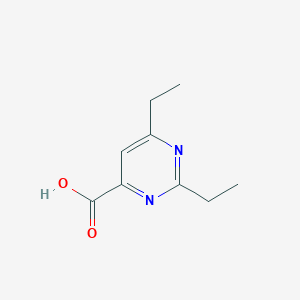![molecular formula C9H9N3O B13330917 2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13330917.png)
2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. It has garnered significant attention in the fields of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
The synthesis of 2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2,7-dimethylimidazo[1,2-a]pyrimidine with formylating agents under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve multi-step processes that include the formation of intermediate compounds, followed by cyclization and functionalization steps to obtain the final product .
Chemical Reactions Analysis
2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Condensation: It can undergo condensation reactions with amines, hydrazines, or other nucleophiles to form imines, hydrazones, or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles such as amines and hydrazines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antiviral agent, making it a subject of interest in biological studies.
Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde can be compared with other similar compounds, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring. It exhibits different chemical reactivity and biological activities.
2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carboxamide:
2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid: The carboxylic acid derivative has distinct acidic properties and can be used in different synthetic and biological contexts.
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2,7-dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C9H9N3O/c1-6-3-4-12-8(5-13)7(2)11-9(12)10-6/h3-5H,1-2H3 |
InChI Key |
APZRXHMEIMYQPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=C(N2C=C1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13330840.png)
![3-Isopropyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13330846.png)



![2-[(1-Phenylbutyl)amino]propan-1-ol](/img/structure/B13330868.png)


![7-Bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B13330892.png)



![Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]-](/img/structure/B13330905.png)

